

# "Einecs 306-759-7" solubility in organic and aqueous solvents

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## Compound of Interest

Compound Name: *Einecs 306-759-7*

Cat. No.: *B15178714*

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## In-Depth Technical Guide: Solubility of EINECS 306-759-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the chemical substance identified by EINECS number 306-759-7. The substance is chemically defined as Fatty acids, C16-18 and C18-unsaturated, methyl esters, epoxidized. This document summarizes its solubility in aqueous and organic solvents, presents detailed experimental protocols for solubility determination, and includes visualizations of the experimental workflows.

### Core Substance Identification

- EINECS Number: 306-759-7
- Chemical Name: Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized

### Data Presentation: Solubility Data

#### Aqueous Solubility

The solubility of **EINECS 306-759-7** in water is reported to be very low. A single quantitative value has been found in the literature, which is corroborated by several qualitative descriptions.

Solvent	Temperature	Solubility	Data Type
Water	20 °C	approx. 5 mg/L[1]	Quantitative
Water	Not Specified	Insoluble[2][3]	Qualitative
Water	Not Specified	Not miscible or difficult to mix[4][5]	Qualitative

## Organic Solvent Solubility

Quantitative solubility data for **EINECS 306-759-7** in specific organic solvents is not readily available in the public domain. However, based on its chemical structure as an epoxidized fatty acid methyl ester, it is expected to be lipophilic and thus more soluble in nonpolar organic solvents than in water. Safety data sheets indicate a general solubility in organic solvents without providing specific values[5].

Solvent	Temperature	Solubility	Data Type
Hexane	Not Specified	Data not available	-
Acetone	Not Specified	Data not available	-
Ethanol	Not Specified	Data not available	-
Methanol	Not Specified	Data not available	-
Toluene	Not Specified	Data not available	-
Chloroform	Not Specified	Data not available	-
Ethyl acetate	Not Specified	Data not available	-

## Experimental Protocols

### Aqueous Solubility Determination (Based on OECD Guideline 105)

The internationally recognized method for determining the water solubility of chemicals is the OECD Guideline 105, "Water Solubility". The flask method, suitable for substances with

solubility in the range of the reported value for **EINECS 306-759-7**, is detailed below.

#### Principle:

This method involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature and allowing it to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid/liquid phase.

#### Apparatus:

- Constant temperature bath with temperature control to  $\pm 0.5^{\circ}\text{C}$ .
- Glass flasks with stoppers.
- Centrifuge capable of operating at a controlled temperature.
- Analytical instrumentation for concentration measurement (e.g., GC-MS, HPLC).
- Filtration apparatus with appropriate membrane filters (if necessary).

#### Procedure:

- Preparation of Saturated Solution:
  - An excess amount of the test substance (**EINECS 306-759-7**) is added to a flask containing a known volume of distilled water.
  - The flask is agitated in the constant temperature bath, initially at a temperature a few degrees above the test temperature (e.g.,  $30^{\circ}\text{C}$ ) for a sufficient period to achieve saturation.
  - The temperature is then lowered to the test temperature (e.g.,  $20^{\circ}\text{C}$ ) and the mixture is equilibrated for at least 24 hours with gentle stirring.
- Phase Separation:

- The undissolved substance is separated from the aqueous solution. Centrifugation at the test temperature is the preferred method to avoid issues with filtration.
- If filtration is used, the filter material should not adsorb the test substance, and the filtration should be performed at the test temperature.
- Analysis:
  - An aliquot of the clear aqueous phase is carefully removed for analysis.
  - The concentration of the dissolved substance is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for detecting epoxidized fatty acid methyl esters.
  - Multiple determinations are made to ensure the reliability of the results.

## Organic Solvent Solubility Determination (General Protocol for Lipophilic Substances)

As no specific protocol for **EINECS 306-759-7** was found, a general experimental protocol for determining the solubility of a lipophilic substance in an organic solvent is provided.

### Principle:

A known amount of the solute is added to a known volume of the organic solvent. The mixture is equilibrated at a constant temperature, and the concentration of the dissolved solute in the supernatant is determined analytically.

### Apparatus:

- Vials with screw caps.
- Constant temperature shaker or incubator.
- Analytical balance.
- Volumetric flasks and pipettes.

- Centrifuge.
- Analytical instrumentation (e.g., GC-MS, HPLC).

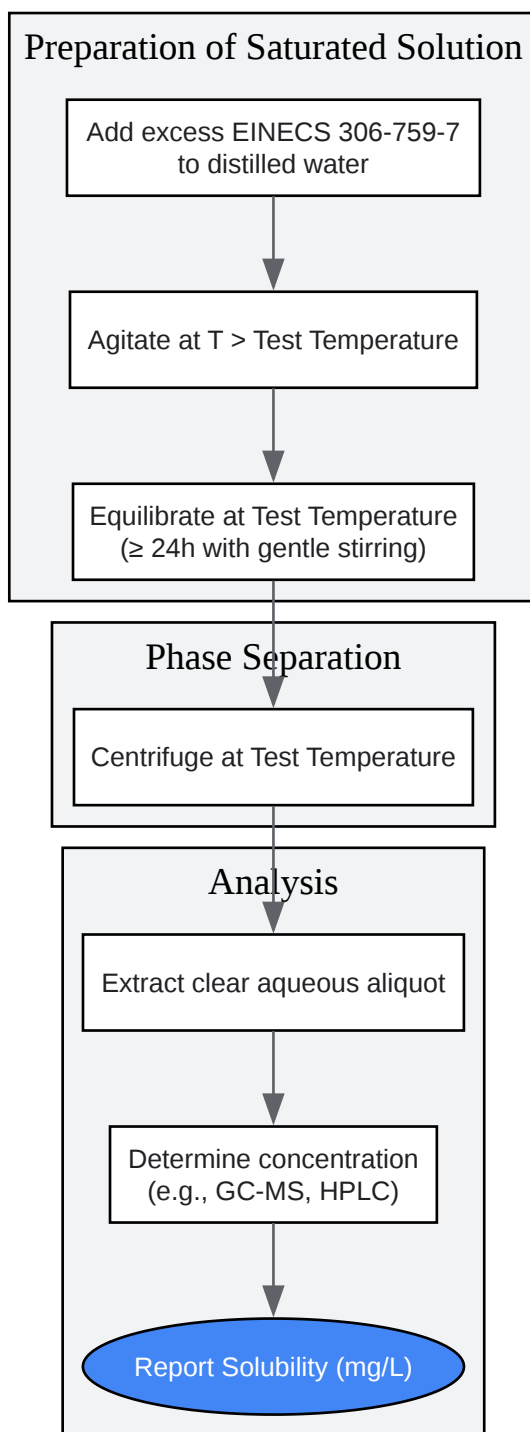
Procedure:

- Sample Preparation:
  - A series of vials are prepared, each containing a known volume of the desired organic solvent (e.g., hexane, acetone).
  - Increasing, known amounts of **EINECS 306-759-7** are added to each vial to create a range of concentrations, ensuring that some vials contain an excess of the solute.
- Equilibration:
  - The vials are sealed and placed in a constant temperature shaker or incubator set to the desired test temperature.
  - The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation:
  - After equilibration, the vials are allowed to stand at the test temperature to allow the undissolved solute to settle.
  - To ensure complete separation of the solid phase, the samples are centrifuged at the test temperature.
- Analysis:
  - A clear aliquot of the supernatant is carefully withdrawn from each vial.
  - The concentration of the dissolved substance in each aliquot is determined using a suitable and validated analytical method.

- The solubility is determined as the plateau concentration from the vials where an excess of the solute was present.

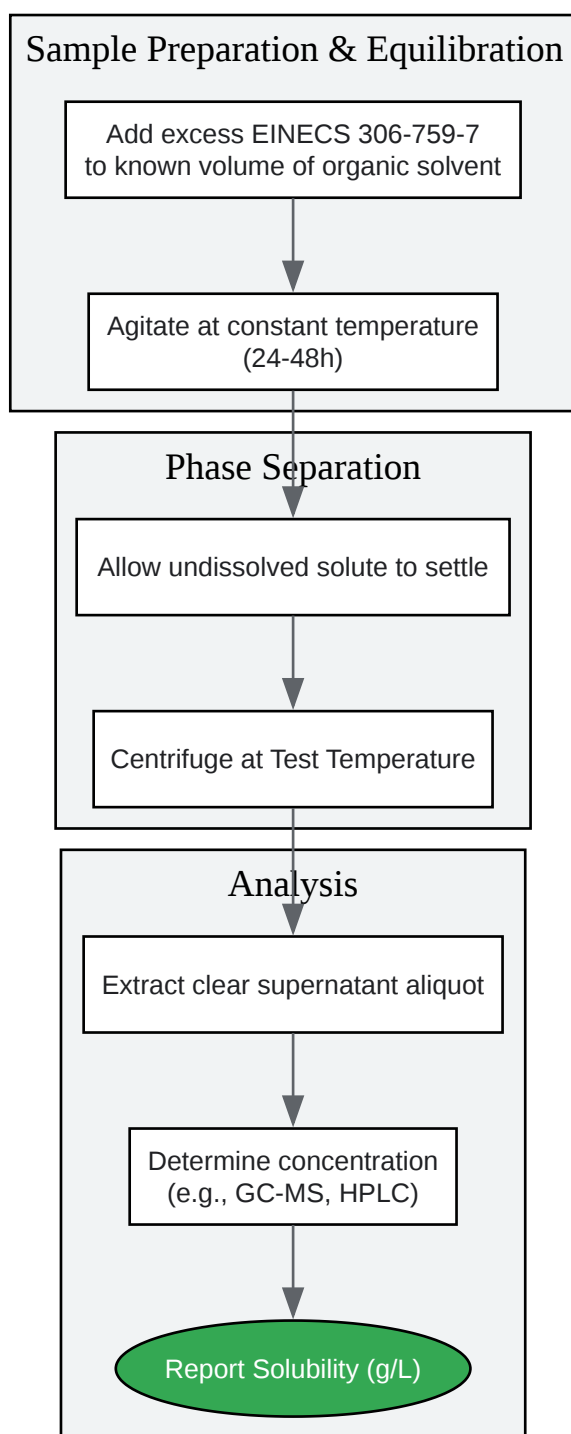
## Mandatory Visualization

As no specific signaling pathways involving **EINECS 306-759-7** have been identified in the literature, the following diagrams illustrate the logical workflows for the experimental determination of its solubility.



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Caption: Workflow for Aqueous Solubility Determination.



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Caption: Workflow for Organic Solvent Solubility Determination.



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